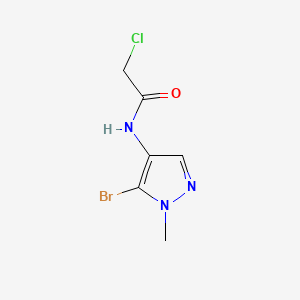![molecular formula C25H30N2O4 B7456115 ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate, also known as ECA, is a synthetic compound that has been widely used in scientific research. ECA belongs to the family of benzamides, which are known for their ability to inhibit the activity of certain enzymes in the body.
Mechanism of Action
The mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. One of the enzymes that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is known to inhibit is histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can lead to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects
ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and reduce inflammation. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate in lab experiments is its ability to selectively inhibit certain enzymes in the body. This allows researchers to study the effects of inhibiting these enzymes without affecting other processes in the body. However, one limitation of using ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate is that it can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are a number of potential future directions for research on ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate. One area of research is the development of new synthesis methods that can produce ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate more efficiently and with higher purity. Another area of research is the development of new analogs of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate that may have improved therapeutic properties. Finally, further studies are needed to fully understand the mechanism of action of ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate and its potential uses in the treatment of various diseases.
Synthesis Methods
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of ethyl 3-aminobenzoate with N-cyclohexylcarbonylphenylalanine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate.
Scientific Research Applications
Ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 3-[[2-(cyclohexanecarbonylamino)-3-phenylpropanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-2-31-25(30)20-14-9-15-21(17-20)26-24(29)22(16-18-10-5-3-6-11-18)27-23(28)19-12-7-4-8-13-19/h3,5-6,9-11,14-15,17,19,22H,2,4,7-8,12-13,16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIZYVMHVCNYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)







![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)

